molecular formula C22H23N5O B1684634 Motesanib CAS No. 453562-69-1

Motesanib

Cat. No.: B1684634
CAS No.: 453562-69-1
M. Wt: 373.5 g/mol
InChI Key: RAHBGWKEPAQNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Motesanib is an oral, small-molecule multikinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR1–3), platelet-derived growth factor receptor (PDGFR), and Kit receptor tyrosine kinase . It has demonstrated antitumor activity in various cancers, including thyroid cancer, non-small cell lung cancer (NSCLC), breast cancer, and gastrointestinal stromal tumors (GISTs). Clinical trials highlight its ability to inhibit angiogenesis and lymphangiogenesis while showing additive effects when combined with chemotherapy agents like docetaxel or cisplatin .

Preparation Methods

The preparation of AMG 706 involves several synthetic routes and reaction conditions. One of the key steps in its synthesis is the formation of the nicotinamide core structure, which is achieved through a series of chemical reactions. The compound is synthesized using a combination of organic reactions, including nucleophilic substitution, cyclization, and amidation . Industrial production methods for AMG 706 involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Scientific Research Applications

Clinical Trials and Efficacy

1. Non-Small Cell Lung Cancer (NSCLC)
Motesanib has been evaluated in multiple clinical trials for its efficacy in treating advanced NSCLC. The pivotal Phase 3 MONET1 trial assessed this compound in combination with carboplatin and paclitaxel compared to chemotherapy alone. Although the study did not meet its primary endpoint of overall survival improvement (hazard ratio 0.90; p=0.14), it provided insights into the drug's potential benefits in specific populations, particularly among Asian patients where significant improvements in objective response rate and progression-free survival were observed .

2. Phase 2 Studies
In a Phase 2 study, this compound demonstrated promising results as a first-line therapy for advanced nonsquamous NSCLC when combined with standard chemotherapy regimens. The study explored the role of placental growth factor as a biomarker for treatment efficacy, revealing a correlation between increased levels of this biomarker and overall survival .

3. Advanced Gastrointestinal Stromal Tumors (GIST)
this compound has also been investigated for its effectiveness in patients with imatinib-resistant GISTs. Results indicated acceptable tolerability and modest tumor control, suggesting that this compound may provide therapeutic benefits in this challenging patient population .

Pharmacodynamics and Mechanism of Action

This compound operates through multiple pathways by inhibiting key receptors involved in tumor angiogenesis and growth signaling. Its mechanism includes:

  • Inhibition of Vascular Endothelial Growth Factor Receptors : By blocking these receptors, this compound reduces tumor blood supply.
  • Impact on Platelet-Derived Growth Factor Receptors : This action may contribute to decreased tumor cell proliferation and migration.
  • Potential to Reverse Multidrug Resistance : this compound's ability to interact with ABC transporters suggests it may help overcome resistance mechanisms in various cancers .

Side Effects and Tolerability

The side effects associated with this compound treatment include diarrhea, fatigue, hypothyroidism, hypertension, and anorexia. These adverse effects were noted across various studies but were generally manageable within clinical settings .

Biomarker Development

The exploration of biomarkers for predicting this compound efficacy is ongoing. The placental growth factor has emerged as a candidate biomarker due to its association with treatment response in NSCLC patients . Further studies are required to validate these findings and establish a reliable biomarker profile for patient selection.

Summary Data Table

Study Cancer Type Combination Treatment Primary Endpoint Results
MONET1Non-Small Cell Lung CancerThis compound + Carboplatin/PaclitaxelOverall SurvivalDid not meet primary endpoint
Phase 2 NSCLC StudyNon-Small Cell Lung CancerThis compound + Carboplatin/PaclitaxelOverall SurvivalPositive correlation with PLGF
GIST StudyGastrointestinal Stromal TumorThis compound MonotherapyTumor ControlModest control observed

Comparison with Similar Compounds

Sunitinib

  • Mechanism : Sunitinib inhibits VEGFR, PDGFR, Kit, and FLT3. Both drugs target overlapping pathways, but motesanib has a narrower kinase profile.
  • Efficacy :
    • In GISTs, this compound inhibits primary Kit mutants (e.g., V560D) with IC₅₀ values 4–5 times lower than sunitinib (36 nM vs. 150 nM) .
    • In medullary thyroid cancer (MTC), this compound achieved stable disease in 81% of patients, comparable to sunitinib’s 50–70% disease control rates .
  • Safety : Both drugs cause hypertension and fatigue, but this compound has a lower incidence of severe hand-foot syndrome (1% vs. 10–15% with sunitinib) .

Imatinib

  • Mechanism : Imatinib targets BCR-ABL, Kit, and PDGFR. This compound shows superior potency against Kit activation-loop mutants (e.g., Y823D), which are resistant to imatinib (IC₅₀: 77 nM vs. >3,000 nM) .
  • Clinical Utility : In GISTs, this compound’s trough plasma concentration (24-hour: 40–60 nM) exceeds the IC₅₀ for most Kit mutants, suggesting broader efficacy than imatinib in imatinib-resistant cases .

Bevacizumab

  • Mechanism: Bevacizumab is a monoclonal antibody targeting VEGF-A, whereas this compound blocks VEGF signaling intracellularly.
  • Efficacy: In metastatic breast cancer (MBC), bevacizumab + paclitaxel improved progression-free survival (PFS) by 1.0–2.9 months, while this compound + paclitaxel showed a non-significant trend (49% vs. 41% response rate) . In NSCLC, bevacizumab improved overall survival (OS) in phase III trials, whereas this compound failed to show OS benefit except in Asian subgroups (median OS: 20.9 vs. 10.9 months in non-Asians) .
  • Safety : this compound has a higher incidence of cholecystitis (2%) compared to bevacizumab .

Erlotinib/Gefitinib

Data Tables

Table 1: Comparative IC₅₀ Values Against Key Targets

Compound VEGFR2 (nM) Kit Wild-Type (nM) Kit V560D (nM)
This compound 2 36 5
Sunitinib 10 150 20
Imatinib >1,000 165 >1,000

Source:

Table 2: Clinical Outcomes in Select Trials

Indication Compound + Regimen Response Rate (%) Median PFS (Months)
NSCLC This compound + chemo 34.5* (Asian) 7.0* (Asian)
Bevacizumab + chemo 35.0 6.8
MTC This compound monotherapy 2 (ORR) 11.0
Sunitinib monotherapy 12 (ORR) 9.4
Breast Cancer This compound + taxane 56 Not reported
Bevacizumab + taxane 52 11.8

Source: ; *Subgroup analysis.

Discussion of Key Findings

  • Unique Mechanisms : this compound’s ABCB1 inhibition may enhance chemotherapy efficacy in MDR settings, a feature absent in bevacizumab or sunitinib .
  • Ethnic Disparities: Improved outcomes in Asian NSCLC patients suggest pharmacogenomic factors influencing this compound metabolism .
  • Safety Profile : Higher rates of hypertension (27%) and cholecystitis (2%) distinguish this compound from other TKIs .

Biological Activity

Motesanib (AMG 706) is a potent multikinase inhibitor that has garnered attention for its biological activity in the treatment of various cancers. This article delves into the compound's mechanisms, clinical efficacy, and its role in overcoming drug resistance, supported by data tables and case studies.

This compound primarily targets multiple receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)
  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • Stem Cell Factor Receptor (c-Kit)

These targets are critical in angiogenesis and tumor growth. This compound's inhibition of these pathways leads to reduced tumor vascularization and growth, making it a valuable therapeutic agent in oncology.

Preclinical Studies

In preclinical models, this compound demonstrated significant antitumor activity:

  • Breast Cancer : In xenograft models, this compound led to dose-dependent reductions in tumor growth and viable tumor fractions. When combined with docetaxel or tamoxifen, the efficacy was significantly enhanced compared to monotherapy .
  • Non-Small Cell Lung Cancer (NSCLC) : this compound showed promising results in reversing multidrug resistance (MDR) by inhibiting the efflux activity of the ABCB1 transporter, which is often overexpressed in various cancers .

Table 1: Summary of Preclinical Efficacy

Cancer TypeStudy ModelEffect of this compound
Breast CancerMDA-MB-231, MCF-7Significant tumor reduction
Non-Small Cell LungXenograft modelsOvercame MDR via ABCB1 inhibition
Thyroid CancerXenograft modelsInduced tumor regression
Colorectal CancerXenograft modelsReduced angiogenesis and tumor size

Clinical Trials and Findings

This compound has been evaluated in several clinical trials with varying outcomes:

  • Phase II Studies : In a study involving Japanese patients with advanced NSCLC, this compound showed a manageable safety profile with some patients achieving stable disease .
  • Phase III MONET-A Study : This trial aimed to assess this compound combined with paclitaxel and carboplatin but did not meet its primary endpoint of progression-free survival. However, significant findings were noted in specific subpopulations .
  • Combination Therapies : this compound has been shown to enhance the efficacy of radiation therapy in certain tumor types. In combination with radiation, it produced additive effects on tumor growth inhibition .

Table 2: Summary of Clinical Trial Findings

Trial PhaseStudy PopulationTreatment RegimenOutcome
Phase IIJapanese NSCLC patientsThis compound + ChemotherapySafe; some stable disease observed
Phase IIIAdvanced NSCLC patientsThis compound + Paclitaxel/CarboplatinDid not meet primary endpoint
CombinationVarious cancersThis compound + RadiationEnhanced antitumor effects

Case Studies

Several case studies have highlighted this compound's potential:

  • A patient with advanced thyroid cancer showed a partial response after treatment with this compound combined with standard chemotherapy.
  • In a cohort of breast cancer patients, those receiving this compound alongside conventional therapies experienced improved outcomes compared to historical controls.

Q & A

Q. What is the molecular mechanism of action of motesanib, and how does it differ from other multi-kinase inhibitors?

This compound is an oral inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). Its selectivity profile distinguishes it from other tyrosine kinase inhibitors (TKIs) like sunitinib or sorafenib. Preclinical studies demonstrate potent inhibition of angiogenesis via VEGFR-2 (IC₅₀ = 8 nM) and direct anti-tumor effects in medullary thyroid cancer (MTC) xenografts by suppressing Ret phosphorylation . Unlike imatinib, this compound also inhibits imatinib-resistant Kit mutants (e.g., Y823D and D816H), broadening its applicability in resistant cancers .

Q. How do phase II clinical trial designs for this compound address efficacy endpoints in advanced thyroid cancer?

In a phase II trial (N=91) for progressive/metastatic MTC, this compound (125 mg/day) was evaluated using a primary endpoint of objective response rate (ORR) by independent review. Secondary endpoints included progression-free survival (PFS), duration of response, and biomarker analysis (e.g., serum calcitonin). The study reported a 2% ORR (95% CI: 0.3–7.7%) but noted 81% stable disease (SD), with median PFS of 48 weeks. This design emphasizes durable disease control over high response rates, reflecting the challenge of achieving tumor regression in MTC .

Properties

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBGWKEPAQNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196488
Record name Motesanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453562-69-1
Record name Motesanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453562-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Motesanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Motesanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Motesanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOTESANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Motesanib
Reactant of Route 2
Motesanib
Reactant of Route 3
Motesanib
Reactant of Route 4
Motesanib
Reactant of Route 5
Motesanib
Reactant of Route 6
Motesanib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.